
Acetamide,2-(cyanoamino)-N,N-dimethyl-2-(methylimino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,2-(cyanoamino)-N,N-dimethyl-2-(methylimino)- is a complex organic compound with a unique structure that includes cyano, amino, and imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-(cyanoamino)-N,N-dimethyl-2-(methylimino)- can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or fusion techniques. These methods are designed to maximize yield and minimize the need for purification steps .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-(cyanoamino)-N,N-dimethyl-2-(methylimino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may involve solvents or be solvent-free .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Acetamide,2-(cyanoamino)-N,N-dimethyl-2-(methylimino)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Acetamide,2-(cyanoamino)-N,N-dimethyl-2-(methylimino)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . The specific molecular targets and pathways involved depend on the compound’s structure and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-: This compound shares similar functional groups but differs in its overall structure and reactivity.
Cyanoacetamide: Another related compound with a simpler structure, often used as a precursor in organic synthesis.
Uniqueness
Acetamide,2-(cyanoamino)-N,N-dimethyl-2-(methylimino)- is unique due to its combination of cyano, amino, and imino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(cyanoamino)-N,N-dimethyl-2-methyliminoacetamide |
InChI |
InChI=1S/C6H10N4O/c1-8-5(9-4-7)6(11)10(2)3/h1-3H3,(H,8,9) |
InChI Key |
FVZSDOQLOZUXFF-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(C(=O)N(C)C)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


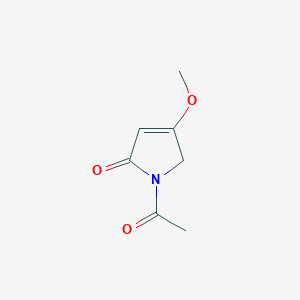
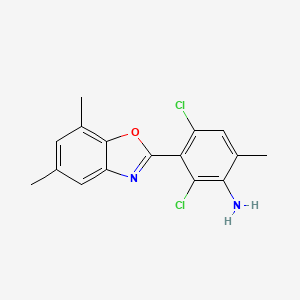
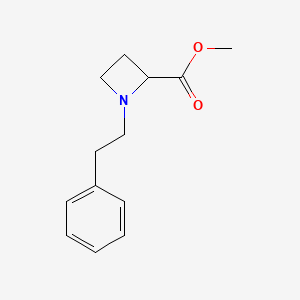
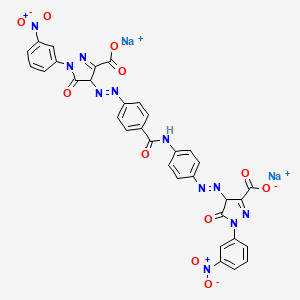
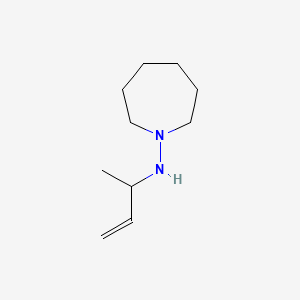

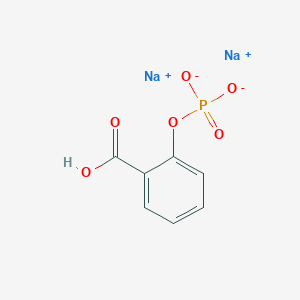
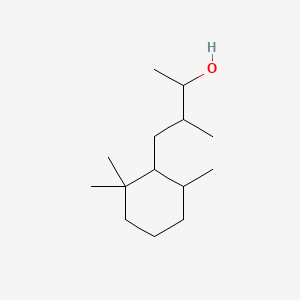
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)-](/img/structure/B13798893.png)

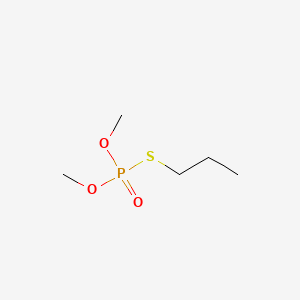
![8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B13798910.png)
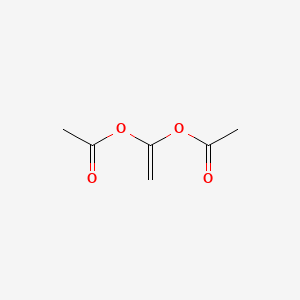
![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)
